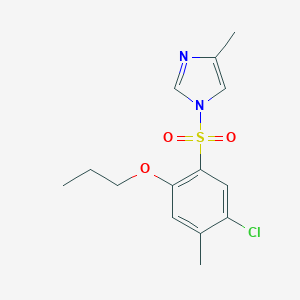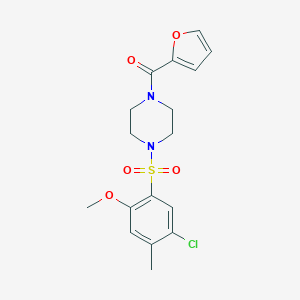
(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes a piperazine ring, a furan ring, and a sulfonyl group, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 5-chloro-2-methoxy-4-methylphenyl with piperazine, followed by the introduction of the furan-2-yl group through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, this compound may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Research in this area aims to understand its mechanism of action and therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and other functional groups within the molecule can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
- (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(benzofuran-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone stands out due to its specific combination of functional groups and structural features. The presence of both the furan ring and the sulfonyl group provides unique reactivity and potential for diverse applications. Additionally, its specific substitution pattern on the phenyl ring contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-12-10-15(24-2)16(11-13(12)18)26(22,23)20-7-5-19(6-8-20)17(21)14-4-3-9-25-14/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHPJWORZGKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
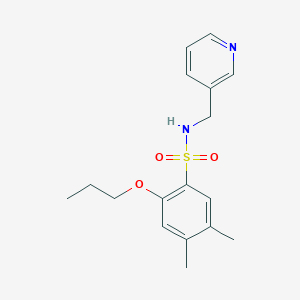
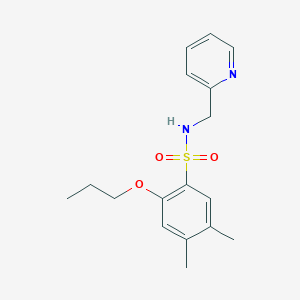
amine](/img/structure/B497723.png)
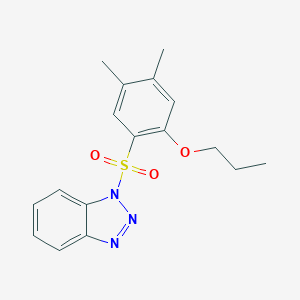
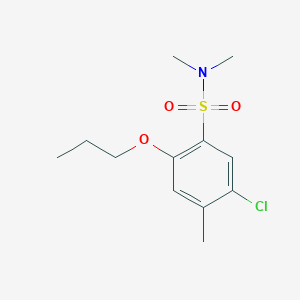
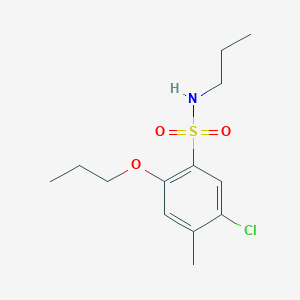
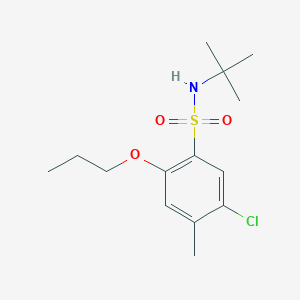
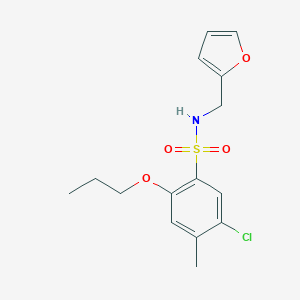
amine](/img/structure/B497733.png)
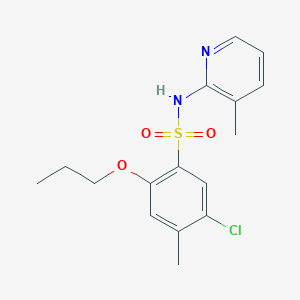
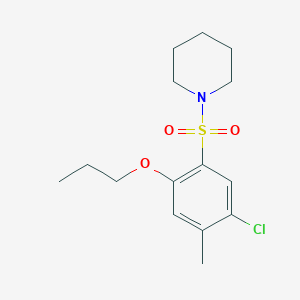
![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)
![5-Chloro-1-[(2-ethylimidazolyl)sulfonyl]-4-methyl-2-propoxybenzene](/img/structure/B497742.png)
